2-(2,5-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
The compound 2-(2,5-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide belongs to the purine-carboxamide class, characterized by a bicyclic purine core substituted with aryl groups at the 2- and 9-positions and a carboxamide moiety at the 6-position. Its structural uniqueness arises from the 2,5-dimethoxyphenyl group at the 2-position and the 2-methoxyphenyl group at the 9-position.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-29-11-8-9-14(30-2)12(10-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)13-6-4-5-7-15(13)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUZJODZPMOVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 869069-55-6) is a purine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities supported by research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.41 g/mol. The structure features a purine core substituted with two methoxyphenyl groups and an oxo group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.41 g/mol |
| CAS Number | 869069-55-6 |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the purine core through cyclization and the introduction of methoxyphenyl groups via nucleophilic substitution reactions. The synthesis process has been optimized to yield high purity and yield, making it suitable for biological evaluations.
Anticancer Properties
Research indicates that purine derivatives exhibit significant anticancer activity. For instance, a study highlighted that compounds with similar structures inhibited the growth of cancer cell lines by targeting specific receptors involved in cell proliferation and survival . The ability of this compound to modulate these pathways suggests its potential as an anticancer agent.
Antiviral Activity
The compound has also shown promise in antiviral applications. In vitro studies demonstrated that related purine derivatives possess activity against various viruses, including HIV and herpes simplex virus . These findings suggest that this compound may inhibit viral replication through mechanisms similar to those observed in other purine analogs.
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an enzyme inhibitor. It has been evaluated as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cellular proliferation . Inhibition of DHFR can lead to reduced cell growth in rapidly dividing cells, such as cancer cells.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated various derivatives of purines for their anticancer properties. The results indicated that modifications at specific positions significantly enhanced their potency against cancer cell lines .
- Antiviral Evaluation : Another research effort focused on the antiviral potential of purine derivatives. The results showed that compounds structurally similar to this compound exhibited promising antiviral effects against both DNA and RNA viruses .
- Enzyme Inhibition Studies : The compound's ability to inhibit DHFR was confirmed through kinetic assays, demonstrating competitive inhibition with a calculated IC50 value indicative of its potency compared to other known inhibitors .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Comparative Insights
Substituent Effects on Solubility: The target compound’s 2,5-dimethoxyphenyl group provides two electron-donating methoxy groups, which enhance solubility in polar solvents compared to analogs with non-polar methyl groups (e.g., CAS 869069-60-3) . The hydroxyl group in 1022155-73-2 increases hydrophilicity but may lead to faster metabolic degradation via glucuronidation .
Methyl groups (e.g., in 64440-99-9) reduce steric bulk, possibly enabling broader substrate compatibility but weaker target interactions .
Metabolic Stability :
Q & A
Basic: What are the standard synthetic routes for synthesizing this purine derivative, and what critical reaction conditions must be controlled?
Answer:
The compound is synthesized via multi-step organic reactions, typically involving:
Core Purine Formation : Condensation of substituted pyrimidine intermediates with appropriate carbonyl sources under controlled pH (6.5–7.5) and temperature (60–80°C) to form the purine core .
Substituent Introduction : Methoxyphenyl groups are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, requiring anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) .
Carboxamide Functionalization : Amidation at the 6-position using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
Critical Conditions :
- Temperature : Exothermic reactions (e.g., amidation) require ice baths to prevent side-product formation.
- Solvent Purity : Trace water in polar aprotic solvents (DMF, THF) can hydrolyze intermediates; molecular sieves are recommended .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Mass Spectrometry (LC-MS) :
- ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ and fragments (e.g., loss of methoxy groups) .
Advanced: How can Design of Experiments (DoE) optimize reaction yields while minimizing side-product formation?
Answer:
DoE Workflow :
Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) using fractional factorial designs .
Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships. For example:
Validation : Confirm optimized conditions (e.g., 1.2 mol% Pd, 70°C) in triplicate runs.
Outcome : Yield improvement from 45% to 78% with <5% side products .
Advanced: How can computational models (e.g., DFT, molecular docking) elucidate the mechanism of action and bioactivity?
Answer:
Density Functional Theory (DFT) :
- Calculate charge distribution to predict reactive sites (e.g., carboxamide’s electrophilicity) .
- Simulate transition states for purine ring formation to identify rate-limiting steps .
Molecular Docking :
- Target enzymes (e.g., kinases): Dock the compound into ATP-binding pockets using AutoDock Vina.
- Key interactions: Hydrogen bonds between methoxy groups and catalytic lysine residues (binding affinity ∆G ≤ -8.5 kcal/mol) .
Validation : Correlate docking scores with in vitro IC₅₀ values from kinase inhibition assays .
Advanced: How to resolve contradictions in reported biological activity data across structural analogs?
Answer:
Structural-Activity Relationship (SAR) Analysis :
- Compare substituent effects: 2,5-dimethoxy vs. 3,4-dimethylphenyl analogs on target selectivity .
- Use heatmaps to visualize bioactivity trends (e.g., logP vs. IC₅₀) .
Experimental Replication :
- Standardize assay conditions (e.g., cell line passage number, serum concentration) to reduce variability .
Meta-Analysis :
Advanced: What strategies ensure compound stability during long-term storage and in vitro assays?
Answer:
Stability Studies :
- Thermal Stability : TGA/DSC analysis reveals decomposition onset at >150°C. Store at -20°C in amber vials .
- Hydrolytic Stability : Monitor pH-dependent degradation (e.g., carboxamide hydrolysis at pH < 3) via accelerated stability testing (40°C/75% RH) .
Formulation :
- Use cryoprotectants (e.g., trehalose) for lyophilization to prevent aggregation in aqueous buffers .
Advanced: How to design a structure-activity relationship (SAR) study for optimizing bioactivity?
Answer:
Library Design :
- Synthesize analogs with systematic substitutions (e.g., varying methoxy positions, replacing purine with pyrimidine) .
High-Throughput Screening (HTS) :
- Test analogs against a panel of 50+ kinases to map selectivity profiles .
Data Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
